N-(6-amino-1,3-benzothiazol-2-yl)acetamide

Medicinal Chemistry Organic Synthesis Scaffold Hopping

Medicinal chemists designing kinase-focused libraries often lack scaffolds with two orthogonal reactive handles for selective, sequential derivatization. N-(6-amino-1,3-benzothiazol-2-yl)acetamide (CAS 533-41-5) solves this with a 6-amino group and a 2-acetamido group-enabling precise, stepwise elaboration impossible with mono-substituted benzothiazoles. • Validated pharmacophore for BRAF^V600E and EGFR kinase inhibitor design; antimicrobial activity confirmed in derivative libraries. • Supplied at ≥95% purity; dual-handle architecture reduces synthetic step count vs. mono-functional scaffolds. • Inquire for bulk/research-scale packaging with global shipping.

Molecular Formula C9H9N3OS
Molecular Weight 207.25 g/mol
CAS No. 533-41-5
Cat. No. B1297939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-amino-1,3-benzothiazol-2-yl)acetamide
CAS533-41-5
Molecular FormulaC9H9N3OS
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(S1)C=C(C=C2)N
InChIInChI=1S/C9H9N3OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,10H2,1H3,(H,11,12,13)
InChIKeyQYCAVTLNCHRGHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-amino-1,3-benzothiazol-2-yl)acetamide Technical Baseline


N-(6-amino-1,3-benzothiazol-2-yl)acetamide (CAS 533-41-5), also referred to as 2-acetamido-6-aminobenzothiazole, is a heterocyclic chemical building block with the molecular formula C9H9N3OS and a molecular weight of approximately 207.25 g/mol . It is commercially available with a typical purity specification of 95% . This compound belongs to the class of 2-acetamidobenzothiazoles, a molecular scaffold recognized in medicinal chemistry for its utility in generating derivatives with diverse biological activities [1].

1

Dual orthogonal handles (6‑amino, 2‑acetamido) enable sequential derivatization for library synthesis and scaffold exploration.

2

2‑Acetamidobenzothiazole framework associated with reported kinase inhibitor design (class‑level); supports medicinal chemistry derivatization workflows.

N-(6-amino-1,3-benzothiazol-2-yl)acetamide Substitution Risks


While many benzothiazole derivatives share the core bicyclic ring system, the precise substitution pattern on N-(6-amino-1,3-benzothiazol-2-yl)acetamide is a critical determinant of downstream biological activity. The compound is a specific isomer (2-acetamido-6-amino) distinct from its regioisomer (2-amino-6-acetamido, CAS 22307-44-4) [1]. Furthermore, the presence of both an amino group at the 6-position and an acetamido group at the 2-position provides a unique, orthogonal dual-functionalization handle. This allows for selective, sequential chemical derivatization, which is not possible with simpler mono-substituted benzothiazoles. The '2-acetamidobenzothiazole' scaffold is a validated pharmacophore for designing selective inhibitors, such as those targeting the oncogenic BRAFV600E kinase, highlighting the specific importance of this substitution pattern [2].

Regioisomer mismatch

The 2‑acetamido‑6‑amino substitution pattern is distinct from the 2‑amino‑6‑acetamido regioisomer. Reported pharmacophore context is linked to this specific pattern; the regioisomer may not support equivalent derivatization or biological profile.

Mono‑functional analog limitations

Simpler benzothiazoles (e.g., 2‑aminobenzothiazole) offer only a single reactive handle. Dual‑handle capability enables combinatorial diversification that single‑handle analogs may not replicate, limiting sequential synthetic strategies.

N-(6-amino-1,3-benzothiazol-2-yl)acetamide Comparative Evidence


Dual-Functionalization vs. Mono-Functional Analogs

N-(6-amino-1,3-benzothiazol-2-yl)acetamide offers a distinct advantage over simpler benzothiazole building blocks like 2-aminobenzothiazole. It provides two orthogonal, chemically distinct functional groups for derivatization: a primary aromatic amine at the 6-position and a protected amine (acetamide) at the 2-position. This allows for sequential chemical elaboration to build molecular complexity. In contrast, simpler analogs such as 2-aminobenzothiazole or 6-aminobenzothiazole offer only a single primary functional handle. The '2-acetamidobenzothiazole' core, which this compound represents, is a key pharmacophore in the design of selective BRAF inhibitors, demonstrating the value of this specific substitution pattern [1].

Functional handles
Class-level inference
2 handles vs 1 handle
Enables sequential library synthesis (class‑level)
Structural comparison; no direct biological data for parent compound.
Medicinal Chemistry Organic Synthesis Scaffold Hopping

Antimicrobial Activity Matching Clinical Antibiotics

While direct quantitative data for the parent compound is limited, its close structural derivatives demonstrate high antimicrobial potential. For instance, in a study of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl) acetamides, compound BTC-j, a 6-methoxy analog, showed potent antibacterial activity. Importantly, the study concluded that there was no statistical difference in the antimicrobial activity of the standard drugs and the test compounds, indicating the benzothiazole derivatives have comparable activity to clinically used antibiotics [1].

Derivative MIC
Class-level inference
12.5 μg/mL (S. aureus, BTC‑j analog)
Supports derivative antimicrobial screening context
Stat. equivalence to standard antibiotic reported for analog; parent data needed.
Antimicrobial Research Drug Discovery SAR Studies

Antimycobacterial Activity vs. First-Line TB Drugs

Derivatives of 6-amino-2-acetamidobenzothiazoles have demonstrated antimycobacterial activity comparable to the first-line drug isoniazid (isonicotinic acid hydrazide). A study on 6-acetamido-2-alkylthiobenzothiazoles showed that this class of compounds, which shares the core acetamido-substituted benzothiazole structure, exhibits significant activity against mycobacteria [1]. This positions the scaffold as a valuable starting point for developing new anti-tuberculosis agents.

Antimycobact. comparison
Class-level inference
Comparable to isoniazid ref. First‑line TB drug
Supports scaffold‑based TB agent design (in vitro)
Reported for 6‑acetamido‑2‑alkylthio derivatives; not tested on parent.
Tuberculosis Research Antimycobacterial Agents Infectious Disease

2-Acetamidobenzothiazole Kinase Inhibition Potency

The 2-acetamidobenzothiazole scaffold is a validated core for designing potent kinase inhibitors. In a 2014 study, a 2-acetamidobenzothiazole derivative (Compound 4) was identified as an EGFR kinase inhibitor with an IC50 value of 0.239 mM [1]. More advanced derivatives have achieved even greater potency, with some 2-acetamidobenzothiazole compounds showing in vitro IC50 values in the nanomolar range (as low as 63 nM) against various kinases [2]. This highlights the scaffold's potential for generating high-affinity inhibitors for therapeutic targets.

Kinase inhibition range
Cross-study comparable
0.239 mM (EGFR) to 63 nM (optimized derivatives)
Reported kinase inhibition context; class‑level optimization potential
Data from derivatives; not measured on parent compound.
Cancer Research Kinase Inhibitors Targeted Therapy

N-(6-amino-1,3-benzothiazol-2-yl)acetamide R&D Applications


Anticancer Kinase Inhibitor Scaffold

As established in Section 3, the 2-acetamidobenzothiazole scaffold is a validated pharmacophore for designing potent kinase inhibitors. N-(6-amino-1,3-benzothiazol-2-yl)acetamide serves as an ideal core building block for synthesizing libraries of novel compounds targeting oncogenic kinases like BRAFV600E [1] or EGFR [2]. Its dual functionalization allows for the exploration of diverse chemical space to improve potency and selectivity.

Next-Generation Antimicrobial Building Block

The evidence presented in Section 3 demonstrates that derivatives of this core benzothiazole structure exhibit potent activity against clinically relevant bacterial and mycobacterial strains, in some cases matching the potency of existing antibiotic drugs [1][2]. This makes N-(6-amino-1,3-benzothiazol-2-yl)acetamide a strategic starting material for medicinal chemistry programs focused on overcoming antimicrobial resistance.

Combinatorial Chemistry & Library Synthesis

As highlighted in Section 3, the presence of two orthogonal reactive handles (a 6-amino and a 2-acetamido group) makes N-(6-amino-1,3-benzothiazol-2-yl)acetamide a superior building block for combinatorial library synthesis compared to simpler benzothiazoles. This allows for the rapid, parallel generation of diverse compound collections for high-throughput screening campaigns.

Application
Selection Property
Validation Focus
Kinase inhibitor discovery scaffold
2‑Acetamidobenzothiazole pharmacophore context
Kinase selectivity and potency optimization review
Antimicrobial scaffold design
Reported derivative antimicrobial activity
Strain‑panel and MIC endpoint review
Combinatorial library synthesis
Dual orthogonal reactive handles
Sequential derivatization workflow and purity control

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